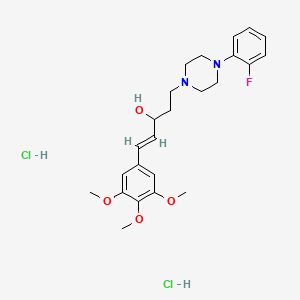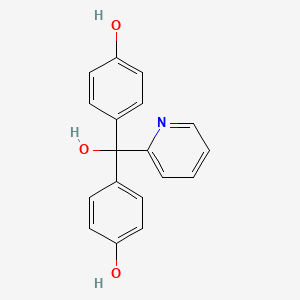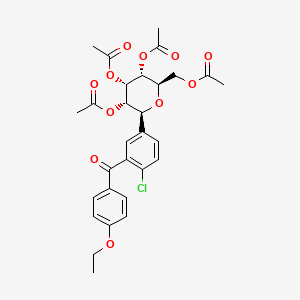
5-Methoxy Dapagliflozin Tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy Dapagliflozin Tetraacetate: is a derivative of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor. This compound is primarily used as an intermediate in the synthesis of other dapagliflozin derivatives. Dapagliflozin itself is a well-known medication used in the treatment of type 2 diabetes mellitus by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion through urine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy Dapagliflozin Tetraacetate involves multiple steps. One common method starts with the oxidation of tetraacetyl dapagliflozin using manganese dioxide to produce tetraacetyl oxo dapagliflozin. This intermediate is then subjected to methoxylation to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy Dapagliflozin Tetraacetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Methoxylation of hydroxyl groups to form methoxy groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in chloroform.
Reduction: Lithium aluminum hydride in ether.
Substitution: Methanol in the presence of a base.
Major Products: The major products formed from these reactions include various methoxylated and hydroxylated derivatives of dapagliflozin .
Scientific Research Applications
Chemistry: In chemistry, 5-Methoxy Dapagliflozin Tetraacetate is used as an intermediate in the synthesis of other dapagliflozin derivatives.
Biology and Medicine: In biology and medicine, this compound is explored for its potential therapeutic effects, particularly in the treatment of diabetes and related metabolic disorders. It is also used in research to understand the metabolism and pharmacokinetics of dapagliflozin .
Industry: In the pharmaceutical industry, this compound is used in the development and production of new antidiabetic medications.
Mechanism of Action
The mechanism of action of 5-Methoxy Dapagliflozin Tetraacetate is similar to that of dapagliflozin. It inhibits the sodium-glucose co-transporter 2 in the kidneys, reducing the reabsorption of glucose and promoting its excretion through urine. This helps in lowering blood glucose levels in patients with type 2 diabetes mellitus .
Comparison with Similar Compounds
Dapagliflozin: The parent compound, used widely in the treatment of type 2 diabetes.
Empagliflozin: Another sodium-glucose co-transporter 2 inhibitor with similar therapeutic effects.
Canagliflozin: A similar compound with additional benefits in reducing cardiovascular risks.
Uniqueness: 5-Methoxy Dapagliflozin Tetraacetate is unique due to its specific methoxylation, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar inhibitors .
Properties
Molecular Formula |
C29H31ClO11 |
|---|---|
Molecular Weight |
591.0 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-(4-ethoxybenzoyl)phenyl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H31ClO11/c1-6-36-21-10-7-19(8-11-21)25(35)22-13-20(9-12-23(22)30)26-28(39-17(4)33)29(40-18(5)34)27(38-16(3)32)24(41-26)14-37-15(2)31/h7-13,24,26-29H,6,14H2,1-5H3/t24-,26+,27-,28+,29-/m1/s1 |
InChI Key |
FCEVXXDFLKPTIF-YJWDFKAOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid](/img/structure/B13424756.png)
![(6S,8S,9R,10S,11S,13S,14S,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13424769.png)
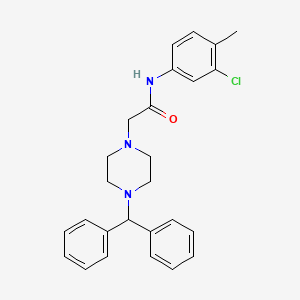
![1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hex-2-ene](/img/structure/B13424780.png)
![(2R)-2-[[(1S)-1-carboxy-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]propyl]amino]pentanedioic acid](/img/structure/B13424781.png)
![8-Methyl-5-(2-(6-methylpyridin-3-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13424784.png)
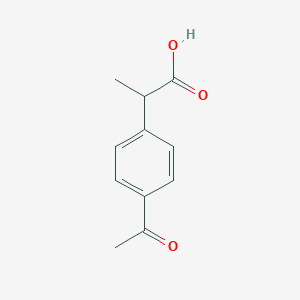
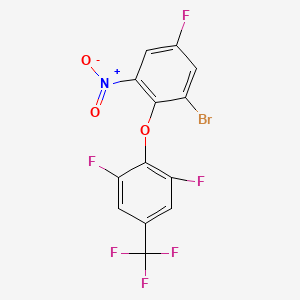
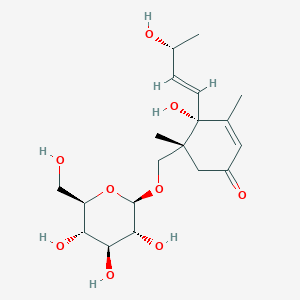
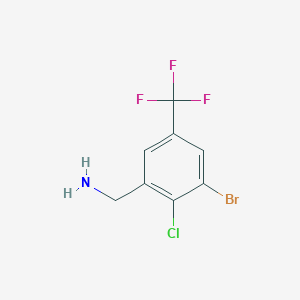

![(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine](/img/structure/B13424811.png)
